![molecular formula C13H17F3N2O3 B6646366 N-(2,6-dioxopiperidin-3-yl)-3-(trifluoromethyl)cyclohexane-1-carboxamide](/img/structure/B6646366.png)
N-(2,6-dioxopiperidin-3-yl)-3-(trifluoromethyl)cyclohexane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,6-dioxopiperidin-3-yl)-3-(trifluoromethyl)cyclohexane-1-carboxamide, also known as 3,3,5-trimethylcyclohexyl 4-(2,6-dioxopiperidin-3-yl)phenylacetate, is a synthetic compound that has been widely used in scientific research. It is a potent inhibitor of the proteasome, a cellular complex responsible for degrading proteins. The inhibition of the proteasome by this compound has been shown to have a wide range of biochemical and physiological effects, making it a useful tool for studying cellular processes.
Mecanismo De Acción
The mechanism of action of N-(2,6-dioxopiperidin-3-yl)-3-(trifluoromethyl)cyclohexane-1-carboxamide involves the inhibition of the proteasome. The proteasome is a complex cellular machinery responsible for the degradation of proteins. Inhibition of the proteasome by this compound leads to the accumulation of ubiquitinated proteins, which in turn leads to the activation of various signaling pathways that ultimately result in the observed effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2,6-dioxopiperidin-3-yl)-3-(trifluoromethyl)cyclohexane-1-carboxamide are diverse and depend on the specific cellular context. In general, inhibition of the proteasome by this compound leads to the accumulation of ubiquitinated proteins, which can lead to the activation of various signaling pathways. These signaling pathways can ultimately result in cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(2,6-dioxopiperidin-3-yl)-3-(trifluoromethyl)cyclohexane-1-carboxamide in lab experiments is its ability to selectively inhibit the proteasome. This allows researchers to study the specific effects of proteasome inhibition on cellular processes. However, a limitation of this compound is that it can have off-target effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research involving N-(2,6-dioxopiperidin-3-yl)-3-(trifluoromethyl)cyclohexane-1-carboxamide. One potential direction is to investigate its effects on specific signaling pathways and cellular processes. Another potential direction is to explore its potential as a therapeutic agent for the treatment of various diseases, such as cancer. Additionally, further research is needed to understand the off-target effects of this compound and how they may impact experimental results.
Métodos De Síntesis
The synthesis of N-(2,6-dioxopiperidin-3-yl)-3-(trifluoromethyl)cyclohexane-1-carboxamide is a complex process that involves several steps. The starting materials for the synthesis are N-(2,6-dioxopiperidin-3-yl)-3-(trifluoromethyl)cyclohexane-1-carboxamidehylcyclohexylamine and 4-(2,6-dioxopiperidin-3-yl)phenylacetic acid. These two compounds are reacted together in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the desired product.
Aplicaciones Científicas De Investigación
N-(2,6-dioxopiperidin-3-yl)-3-(trifluoromethyl)cyclohexane-1-carboxamide has been extensively used in scientific research for its ability to inhibit the proteasome. The proteasome is a complex cellular machinery responsible for the degradation of proteins. Inhibition of the proteasome by this compound has been shown to have a wide range of effects on cellular processes, including cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis.
Propiedades
IUPAC Name |
N-(2,6-dioxopiperidin-3-yl)-3-(trifluoromethyl)cyclohexane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3N2O3/c14-13(15,16)8-3-1-2-7(6-8)11(20)17-9-4-5-10(19)18-12(9)21/h7-9H,1-6H2,(H,17,20)(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMXRSBGFTRGFFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)C(F)(F)F)C(=O)NC2CCC(=O)NC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.